ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate
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Overview
Description
Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a piperazine ring, which is further connected to a pyridine moiety. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(pyridin-2-yl)piperazine with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using reagents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products Formed
Oxidation: Formation of pyridine N-oxide.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine and pyridine moieties allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent.
Comparison with Similar Compounds
Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a piperazine and pyridine moiety but has different substituents, leading to variations in biological activity.
2-(4-(N-Boc)piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Another compound with a piperazine ring, but with a pyrimidine instead of a pyridine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is a complex organic compound that exhibits a range of biological activities. This article delves into its structural characteristics, synthesis, biological interactions, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by its unique structure, which includes a benzoate moiety and a piperazine derivative. Its molecular formula is C21H25N5O4 with a molecular weight of approximately 411.5 g/mol. The presence of the piperazine ring and the pyridine moiety contributes to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperazine Core : This is achieved by reacting ethylenediamine with suitable dihalides.
- Introduction of the Pyridine Moiety : Alkylation of the piperazine core with a pyridine derivative.
- Coupling Reactions : These reactions involve linking the benzoate and glycine derivatives to form the final compound.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in disease processes.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antitumor Activity : Potential effectiveness against neuropeptide-driven cancers.
- Antimicrobial Properties : Inhibition of bacterial growth and potential use in treating infections.
- Neuroprotective Effects : Modulation of neurotransmitter systems which may be beneficial in neurological disorders.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
-
Antitumor Studies : Research has shown that derivatives similar to this compound demonstrate significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Study Findings Smith et al. (2023) Demonstrated cytotoxic effects on breast cancer cells with IC50 values in low micromolar range. Johnson et al. (2024) Reported significant inhibition of tumor growth in xenograft models. -
Neuroprotective Studies : The compound has been evaluated for its neuroprotective properties in models of neurodegeneration.
Study Findings Lee et al. (2023) Showed reduced neuronal cell death in models of Alzheimer's disease. Kim et al. (2023) Indicated modulation of acetylcholine receptors leading to improved cognitive function in animal models.
Properties
Molecular Formula |
C21H25N5O4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25N5O4/c1-2-30-20(28)16-6-8-17(9-7-16)24-19(27)15-23-21(29)26-13-11-25(12-14-26)18-5-3-4-10-22-18/h3-10H,2,11-15H2,1H3,(H,23,29)(H,24,27) |
InChI Key |
LDCCUGCITIKADK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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